molecular formula C13H13ClN2O2 B001120 奥扎格雷盐酸盐 CAS No. 78712-43-3

奥扎格雷盐酸盐

货号: B001120
CAS 编号: 78712-43-3
分子量: 264.71 g/mol
InChI 键: CWKFWBJJNNPGAM-IPZCTEOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

奥扎格雷盐酸盐通过抑制血栓烷 A2 合成酶起作用,从而阻断血栓烷 A2 的生物合成。 这种抑制作用可以防止血小板聚集、支气管收缩和血管收缩 分子靶标包括血栓烷 A2 合成酶和参与血栓烷 A2 生物合成的途径 .

生化分析

Biochemical Properties

Ozagrel hydrochloride interacts with enzymes and proteins involved in the cyclooxygenase (COX) pathway . It specifically inhibits TXA2 synthetase, an enzyme that plays a crucial role in the biosynthesis of TXA2 . TXA2 is a labile arachidonate metabolite that stimulates platelet function and contraction of smooth muscle . By inhibiting TXA2 synthetase, ozagrel hydrochloride blocks the overproduction of TXA2 without affecting prostacyclin (PGI2) synthesis .

Cellular Effects

Ozagrel hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . In addition, ozagrel hydrochloride has been found to alleviate liver injury induced by acetaminophen overdose in mice .

Molecular Mechanism

The molecular mechanism of ozagrel hydrochloride involves its binding to and inhibition of TXA2 synthetase . This inhibition blocks the biosynthesis of TXA2, a potent stimulator of platelet aggregation and smooth muscle contraction . Importantly, this inhibition does not affect the production of PGI2, a potent inhibitor of platelet aggregation and smooth muscle contraction .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of ozagrel hydrochloride are limited, it is known that the compound’s inhibition of TXA2 synthesis can block platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .

Dosage Effects in Animal Models

The effects of ozagrel hydrochloride have been studied in animal models, particularly in the context of its antiplatelet and vasodilatory effects . Specific studies detailing the effects of varying dosages of ozagrel hydrochloride in animal models are currently limited.

Metabolic Pathways

Ozagrel hydrochloride is involved in the cyclooxygenase (COX) pathway . It specifically inhibits the activity of TXA2 synthetase, thereby blocking the biosynthesis of TXA2 .

准备方法

合成路线和反应条件

奥扎格雷盐酸盐的合成通常涉及从市售的对甲醛开始的三步法序列。 步骤如下 :

    对甲醛用单质溴或 N-溴代琥珀酰亚胺 (NBS) 溴化,得到 4-(溴甲基)苯甲醛。

    取代: 在碳酸钾存在下,溴甲基用咪唑取代,得到 4-(1H-咪唑-1-基甲基)苯甲醛。

    缩合: 最后一步是咪唑衍生物与丙二酸在甲苯中缩合,然后用盐酸处理,生成奥扎格雷盐酸盐。

工业生产方法

在工业环境中,奥扎格雷盐酸盐使用类似的合成路线生产,但针对成本效率和产量进行了优化。 溴化使用溴或 NBS,取代使用碳酸钾,可确保高产率和纯度 .

化学反应分析

反应类型

奥扎格雷盐酸盐经历了几种类型的化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物是奥扎格雷盐酸盐,具有高纯度和产率 .

属性

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045506
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78712-43-3
Record name Ozagrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78712-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel hydrochloride
Reactant of Route 2
Reactant of Route 2
Ozagrel hydrochloride
Reactant of Route 3
Reactant of Route 3
Ozagrel hydrochloride
Reactant of Route 4
Reactant of Route 4
Ozagrel hydrochloride
Reactant of Route 5
Reactant of Route 5
Ozagrel hydrochloride
Reactant of Route 6
Reactant of Route 6
Ozagrel hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?

A1: Ozagrel Hydrochloride functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, Ozagrel Hydrochloride effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.

Q2: How does Ozagrel Hydrochloride impact asthma treatment?

A2: While Ozagrel Hydrochloride is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, Ozagrel Hydrochloride may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown Ozagrel Hydrochloride's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].

Q3: Are there alternative synthetic routes for Ozagrel Hydrochloride production?

A3: Yes, researchers have explored different approaches to synthesizing Ozagrel Hydrochloride [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield Ozagrel Hydrochloride with improved overall yield [, ].

Q4: What analytical techniques are employed to quantify Ozagrel Hydrochloride?

A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining Ozagrel Hydrochloride concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like Ozagrel Hydrochloride tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].

Q5: What are the metabolites of Ozagrel Hydrochloride and how do they compare in terms of inhibiting drug metabolism?

A6: Two primary metabolites of Ozagrel Hydrochloride have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to Ozagrel Hydrochloride, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > Ozagrel Hydrochloride > M-1, suggesting that the reduction of Ozagrel Hydrochloride to M-2 enhances its inhibitory effect on drug metabolism [].

Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?

A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with Ozagrel Hydrochloride, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。